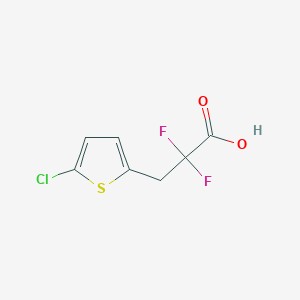

3-(5-Chlorothiophen-2-yl)-2,2-difluoropropanoic acid

Description

3-(5-Chlorothiophen-2-yl)-2,2-difluoropropanoic acid is a fluorinated carboxylic acid derivative featuring a 5-chlorothiophene substituent at the third carbon and two fluorine atoms at the second carbon of the propane backbone. Its molecular formula is C₇H₅ClF₂O₂S, with a molecular weight of 226.52 g/mol.

Properties

Molecular Formula |

C7H5ClF2O2S |

|---|---|

Molecular Weight |

226.63 g/mol |

IUPAC Name |

3-(5-chlorothiophen-2-yl)-2,2-difluoropropanoic acid |

InChI |

InChI=1S/C7H5ClF2O2S/c8-5-2-1-4(13-5)3-7(9,10)6(11)12/h1-2H,3H2,(H,11,12) |

InChI Key |

HRFKVOMXGBSPMH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)Cl)CC(C(=O)O)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 3-(5-Chlorothiophen-2-yl)-2,2-difluoropropanoic acid, can be achieved through several methods. One common approach involves the condensation reaction of sulfur with an α-methylene carbonyl compound and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives often involves catalytic processes using nickel or palladium-based systems. These methods are efficient and can produce high yields of the desired compounds . The Kumada catalyst-transfer polycondensation and Suzuki–Miyaura coupling are popular strategies for synthesizing functionalized thiophene derivatives .

Chemical Reactions Analysis

Types of Reactions

3-(5-Chlorothiophen-2-yl)-2,2-difluoropropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .

Scientific Research Applications

3-(5-Chlorothiophen-2-yl)-2,2-difluoropropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Chlorothiophen-2-yl)-2,2-difluoropropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural and physicochemical attributes of 3-(5-chlorothiophen-2-yl)-2,2-difluoropropanoic acid with analogous compounds:

Notes:

Fluorine vs. Hydroxyl Substitution: The replacement of hydroxyl (-OH) with fluorine in the 2-position (e.g., 3-(5-chlorothiophen-2-yl)-2-hydroxypropanoic acid vs. the difluoro analog) enhances metabolic stability and acidity due to fluorine’s strong electron-withdrawing nature .

Heterocyclic Moieties : Thiophene-based compounds (e.g., 5-chlorothiophene) are more electron-rich than furan or phenyl analogs, affecting electronic properties and reactivity in synthesis .

Structural and Crystallographic Insights

- Electronic Effects: The 2,2-difluoro group increases the compound’s acidity (lower pKa) compared to non-fluorinated analogs, impacting solubility and binding interactions .

Biological Activity

3-(5-Chlorothiophen-2-yl)-2,2-difluoropropanoic acid (CAS No. 1895405-23-8) is a synthetic compound with potential biological activity. Its structure includes a chlorothiophene moiety and difluoropropanoic acid, which suggests possible applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

- Molecular Formula : C7H5ClF2O2S

- Molecular Weight : 226.63 g/mol

- InChIKey : HRFKVOMXGBSPMH-UHFFFAOYSA-N

While specific mechanisms of action for this compound are not extensively documented, compounds with similar structures often interact with biological targets such as enzymes or receptors involved in metabolic pathways. The presence of the difluoropropanoic acid group may enhance lipophilicity and biological activity, allowing for better cellular uptake and interaction with target sites.

Inhibition Studies

Research has indicated that derivatives of difluoropropanoic acids can exhibit inhibitory effects on various enzymes. For instance, studies have focused on their role as thrombin inhibitors, which are crucial in blood coagulation processes . The incorporation of the chlorothiophenyl group may further modulate the compound's affinity and specificity towards these targets.

Toxicity and Safety Profile

The safety profile of this compound has not been fully elucidated; however, related compounds have shown potential toxicity. For example, difluoropropanoic acids are generally classified as harmful if swallowed and can cause skin irritation . Therefore, careful assessment through toxicological studies is necessary to establish safe usage parameters.

Anticoagulant Activity

A study exploring the anticoagulant properties of similar compounds found that modifications to the thiophene ring significantly influenced their activity against thrombin. This suggests that this compound could potentially serve as a lead compound for developing new anticoagulant drugs .

Structure-Activity Relationship (SAR)

In a comparative analysis of various difluoropropanoic acid derivatives, it was noted that substituents on the aromatic rings could dramatically alter biological activity. This emphasizes the importance of structural modifications in enhancing efficacy and selectivity towards specific biological targets .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C7H5ClF2O2S |

| Molecular Weight | 226.63 g/mol |

| InChIKey | HRFKVOMXGBSPMH-UHFFFAOYSA-N |

| Potential Biological Activity | Anticoagulant properties |

| Toxicity Classification | Harmful if swallowed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.